molecular formula C21H26N2O6S B2705245 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide CAS No. 921927-14-2

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide

Cat. No.: B2705245
CAS No.: 921927-14-2
M. Wt: 434.51
InChI Key: JIAYFCSJTXZIGH-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide is a synthetic compound featuring a complex structure, making it an intriguing subject for various scientific disciplines. The compound consists of a sulfonamide group attached to an ethyl chain, which in turn is linked to an isoquinoline moiety with dimethoxy substitutions. The phenoxyacetamide group contributes to its diverse reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide typically involves multiple steps:

  • Starting Materials: : 6,7-dimethoxyisoquinoline, 2-phenoxyacetic acid, and ethyl sulfonyl chloride.

  • Reactions

    • Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : Reduction of 6,7-dimethoxyisoquinoline.

    • Sulfonylation: : Reaction of ethyl sulfonyl chloride with the reduced isoquinoline derivative to form the sulfonylated intermediate.

    • Amide Bond Formation: : Condensation of the sulfonylated intermediate with 2-phenoxyacetic acid under dehydrating conditions to yield the final compound.

  • Conditions: : Reactions are typically carried out in the presence of appropriate catalysts, dehydrating agents, and under controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

For industrial scale production, the same synthetic route is followed, but with process optimizations:

  • Batch Processing: : Large-scale reactors are used for each step to manage the increased volumes.

  • Purification: : Techniques such as recrystallization and chromatographic separation ensure high purity of the final compound.

  • Quality Control: : Analytical methods including HPLC, NMR, and mass spectrometry verify the integrity and composition.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative cleavage, particularly at the dimethoxy or sulfonamide functionalities.

  • Reduction: : Selective reduction of the sulfonyl group can yield thiol or thioether derivatives.

  • Substitution: : The phenoxyacetamide group can participate in nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate for oxidation reactions.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride for reduction processes.

  • Nucleophiles: : Halides, thiols, and amines for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids, sulfonic acids.

  • Reduction: : Sulfides, amides.

  • Substitution: : A variety of functionalized derivatives depending on the nucleophiles used.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.

  • Synthesis: : Intermediate in the synthesis of complex organic molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor for enzymes involved in metabolic pathways.

  • Molecular Probes: : Used in labeling studies to track biochemical processes.

Medicine

  • Pharmaceuticals: : Investigated for its pharmacological properties, including potential anticancer and anti-inflammatory activities.

  • Drug Delivery: : Conjugated with nanoparticles for targeted drug delivery systems.

Industry

  • Polymers: : Used in the formulation of specialty polymers with enhanced properties.

  • Materials Science: : Component in the development of advanced materials with specific functional attributes.

Mechanism of Action

Molecular Targets and Pathways

The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide is mediated through its interaction with various molecular targets:

  • Enzyme Binding: : Inhibits key enzymes by forming stable complexes, thus altering metabolic pathways.

  • Receptor Modulation: : Binds to specific receptors, modulating signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives

  • 2-phenoxyacetamide analogs

  • Sulfonylated ethyl compounds

Uniqueness

Compared to similar compounds, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide displays unique properties such as enhanced binding affinity for certain enzymes, superior pharmacokinetic profiles, and specific industrial applications.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-19-12-16-8-10-23(14-17(16)13-20(19)28-2)30(25,26)11-9-22-21(24)15-29-18-6-4-3-5-7-18/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAYFCSJTXZIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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